molecular formula C15H19N3O3 B14849813 Tert-butyl 2-(6-acetyl-4-cyanopyridin-2-YL)ethylcarbamate

Tert-butyl 2-(6-acetyl-4-cyanopyridin-2-YL)ethylcarbamate

Cat. No.: B14849813
M. Wt: 289.33 g/mol
InChI Key: VLIUPOFTZFMUER-UHFFFAOYSA-N
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Description

Tert-butyl 2-(6-acetyl-4-cyanopyridin-2-YL)ethylcarbamate: is a chemical compound with the molecular formula C15H19N3O3 and a molecular weight of 289.33 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 2-(6-acetyl-4-cyanopyridin-2-YL)ethylcarbamate involves multiple steps. One common method includes the reaction of 6-acetyl-4-cyanopyridine with tert-butyl 2-bromoethylcarbamate under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recycling of solvents and reagents is often employed to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(6-acetyl-4-cyanopyridin-2-YL)ethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Chemistry: Tert-butyl 2-(6-acetyl-4-cyanopyridin-2-YL)ethylcarbamate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new synthetic methodologies and reaction mechanisms .

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the behavior of similar molecules in biological systems .

Medicine: It is investigated for its pharmacological properties and potential therapeutic uses .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of Tert-butyl 2-(6-acetyl-4-cyanopyridin-2-YL)ethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 2-(6-acetyl-4-cyanopyridin-2-YL)ethylcarbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its versatility in various reactions and applications sets it apart from other similar compounds .

Properties

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

tert-butyl N-[2-(6-acetyl-4-cyanopyridin-2-yl)ethyl]carbamate

InChI

InChI=1S/C15H19N3O3/c1-10(19)13-8-11(9-16)7-12(18-13)5-6-17-14(20)21-15(2,3)4/h7-8H,5-6H2,1-4H3,(H,17,20)

InChI Key

VLIUPOFTZFMUER-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=N1)CCNC(=O)OC(C)(C)C)C#N

Origin of Product

United States

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